Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)-
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Overview
Description
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring substituted with a tert-butyl group and a propynyl ether group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with propargyl alcohol to introduce the propynyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can reduce the propynyl group to a propyl group using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-3-(2-propyn-1-yloxy)- has several applications in scientific research:
Properties
CAS No. |
918827-99-3 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-tert-butyl-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h1,6-8,10H,9H2,2-4H3 |
InChI Key |
BJLIKSNNTYQHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC#C |
Origin of Product |
United States |
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